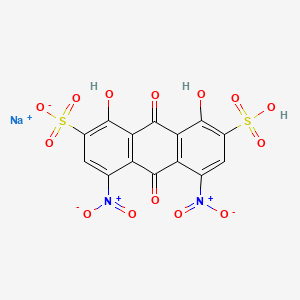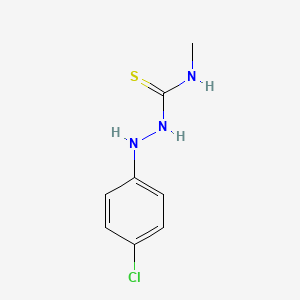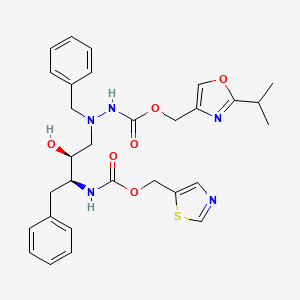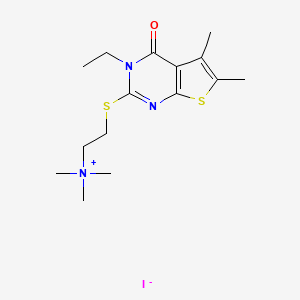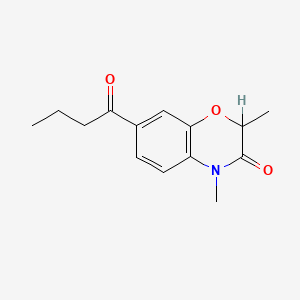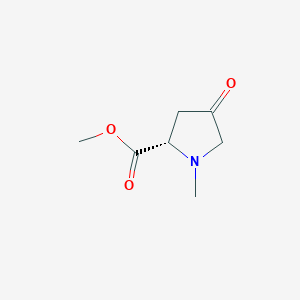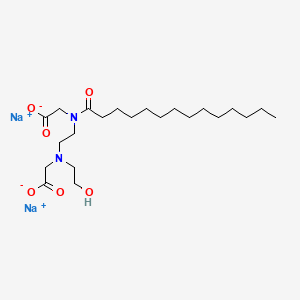
Disodium N-(2-((carboxylatomethyl)(2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate is a chemical compound with the molecular formula C20H36N2Na2O6. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens like chlorine or bromine, under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its gentle cleansing properties
Mechanism of Action
The mechanism of action of Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is crucial in applications like emulsification, where it helps to stabilize mixtures of oil and water .
Comparison with Similar Compounds
Similar Compounds
- Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxododecyl)glycinate
- Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxooctyl)glycinate
Uniqueness
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate is unique due to its longer alkyl chain, which enhances its surfactant properties compared to similar compounds with shorter chains. This makes it more effective in applications requiring strong emulsification and solubilization properties .
Properties
CAS No. |
94023-29-7 |
|---|---|
Molecular Formula |
C22H40N2Na2O6 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(tetradecanoyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C22H42N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)24(19-22(29)30)15-14-23(16-17-25)18-21(27)28;;/h25H,2-19H2,1H3,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
KGXNDLOESKIXEY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CCN(CCO)CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


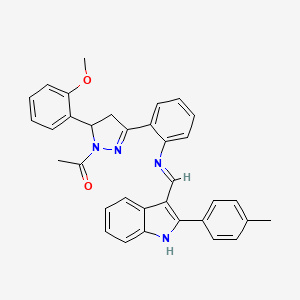
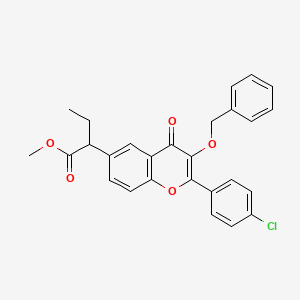


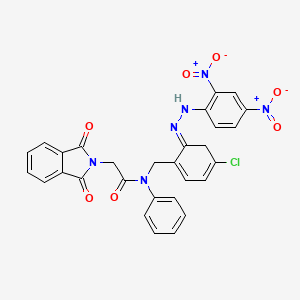

![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
